Computed Lipophilicity (XLogP3): 5-Carbaldehyde Isomer Is 0.3 Log Units More Lipophilic Than the 4-Carbaldehyde Isomer
The 1-benzyl-1H-pyrazole-5-carbaldehyde isomer exhibits a computed XLogP3 of 1.6, compared to 1.3 for the 4-carbaldehyde regioisomer (1-benzyl-1H-pyrazole-4-carbaldehyde, CAS 63874-95-3) [1][2]. This represents a difference of +0.3 log units (approximately a 2-fold increase in predicted octanol-water partition coefficient). Both isomers share identical molecular formulae (C₁₁H₁₀N₂O) and molecular weights (186.21 g/mol), meaning the lipophilicity difference arises solely from the positional isomerism of the formyl group on the pyrazole ring. The 5-carbaldehyde's higher XLogP3 is consistent with the aldehyde being positioned adjacent to the lipophilic N-benzyl substituent, reducing aqueous solvation of the carbonyl.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 1-Benzyl-1H-pyrazole-4-carbaldehyde: XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = +0.3 (5-isomer more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
A 0.3 log unit difference in XLogP3 can meaningfully affect reversed-phase HPLC retention times, membrane permeability in cell-based assays, and the compound's suitability as a fragment or building block in lipophilicity-optimized medicinal chemistry campaigns.
- [1] PubChem Compound Summary for CID 29937816, 1-Benzyl-1H-pyrazole-5-carbaldehyde. XLogP3 = 1.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/29937816 (accessed 2026-04-24). View Source
- [2] PubChem Compound Summary for CID 6484676, 1-Benzyl-1H-pyrazole-4-carbaldehyde. XLogP3 = 1.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/6484676 (accessed 2026-04-24). View Source
